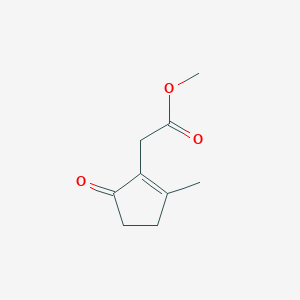![molecular formula C9H18OSi B14505411 Trimethyl(1-oxaspiro[2.4]heptan-2-yl)silane CAS No. 63830-96-6](/img/structure/B14505411.png)
Trimethyl(1-oxaspiro[2.4]heptan-2-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(1-oxaspiro[2.4]heptan-2-yl)silane is a unique organosilicon compound with the molecular formula C9H18OSi. It features a spirocyclic structure, which is a bicyclic system where two rings are connected through a single atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethyl(1-oxaspiro[2.4]heptan-2-yl)silane can be synthesized through several methods. One common approach involves the reaction of a spirocyclic epoxide with trimethylsilyl chloride in the presence of a base. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with good efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high throughput and consistency. Catalysts such as platinum or palladium may be used to enhance the reaction rate and selectivity. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl(1-oxaspiro[2.4]heptan-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol, silane, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Trimethyl(1-oxaspiro[2.4]heptan-2-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex spirocyclic structures.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of advanced materials, such as silicone-based polymers and coatings
Mecanismo De Acción
The mechanism by which Trimethyl(1-oxaspiro[2.4]heptan-2-yl)silane exerts its effects involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes and proteins, modulating their activity. The trimethylsilyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
- Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane
- (E)-6-(3-((butyldimethylsilyl)oxy)oct-1-en-1-yl)-5-(phenylthio)spiro[2.4]heptan-4-one
- Methyl(E)-6-(3-((butyldimethylsilyl)oxy)oct-1-en-1-yl)-4-oxospiro[2.4]heptane-5-carboxylate
Uniqueness
Trimethyl(1-oxaspiro[2.4]heptan-2-yl)silane stands out due to its unique spirocyclic structure combined with a trimethylsilyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a versatile compound in various applications .
Propiedades
Número CAS |
63830-96-6 |
|---|---|
Fórmula molecular |
C9H18OSi |
Peso molecular |
170.32 g/mol |
Nombre IUPAC |
trimethyl(1-oxaspiro[2.4]heptan-2-yl)silane |
InChI |
InChI=1S/C9H18OSi/c1-11(2,3)8-9(10-8)6-4-5-7-9/h8H,4-7H2,1-3H3 |
Clave InChI |
UXUKNYDWKUZSBO-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1C2(O1)CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


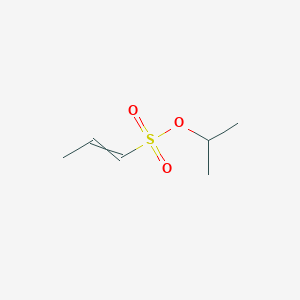
![Methyl 2-[4-(4-nitrophenoxy)phenoxy]propanoate](/img/structure/B14505334.png)
![1-{[4-(Dodecylsulfanyl)butyl]sulfanyl}dodecane](/img/structure/B14505337.png)
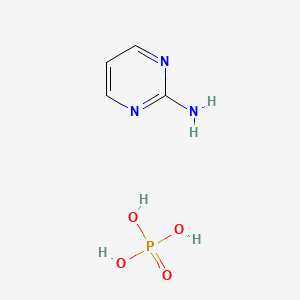
silane](/img/structure/B14505345.png)
![2-[(Diphenylmethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14505359.png)
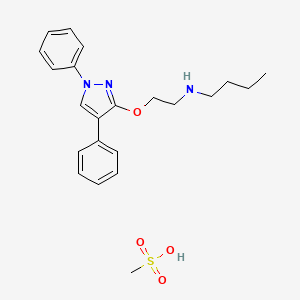
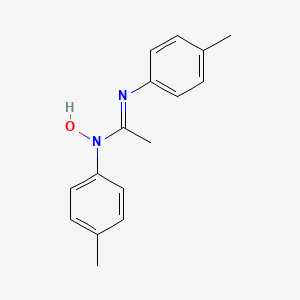
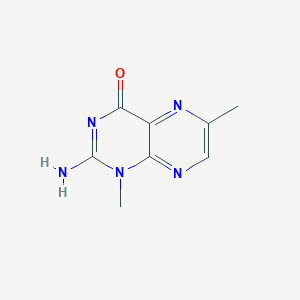

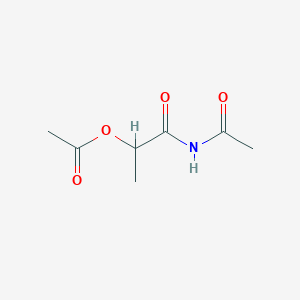
![1-[4-(2,3-Dihydroxypropoxy)phenyl]butan-1-one](/img/structure/B14505391.png)
